molecular formula C20H23F2N3O B14190057 N-(2,4-difluorophenyl)-4-(4-phenylpiperazin-1-yl)butanamide CAS No. 923024-76-4

N-(2,4-difluorophenyl)-4-(4-phenylpiperazin-1-yl)butanamide

Cat. No.: B14190057
CAS No.: 923024-76-4
M. Wt: 359.4 g/mol
InChI Key: SUNXUGIZZQKWAE-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-4-(4-phenylpiperazin-1-yl)butanamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-4-(4-phenylpiperazin-1-yl)butanamide typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring is synthesized through a cyclization reaction involving appropriate amine precursors.

    Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction.

    Introduction of the Butanamide Chain: The butanamide chain is attached through an amide bond formation reaction, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like mCPBA (meta-Chloroperoxybenzoic acid) are commonly used.

    Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are employed.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are used.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-4-(4-phenylpiperazin-1-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorophenyl)-4-(4-methylpiperazin-1-yl)butanamide
  • N-(2,4-difluorophenyl)-4-(4-ethylpiperazin-1-yl)butanamide
  • N-(2,4-difluorophenyl)-4-(4-phenylpiperidin-1-yl)butanamide

Uniqueness

N-(2,4-difluorophenyl)-4-(4-phenylpiperazin-1-yl)butanamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the piperazine moiety

Properties

CAS No.

923024-76-4

Molecular Formula

C20H23F2N3O

Molecular Weight

359.4 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-4-(4-phenylpiperazin-1-yl)butanamide

InChI

InChI=1S/C20H23F2N3O/c21-16-8-9-19(18(22)15-16)23-20(26)7-4-10-24-11-13-25(14-12-24)17-5-2-1-3-6-17/h1-3,5-6,8-9,15H,4,7,10-14H2,(H,23,26)

InChI Key

SUNXUGIZZQKWAE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCC(=O)NC2=C(C=C(C=C2)F)F)C3=CC=CC=C3

Origin of Product

United States

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